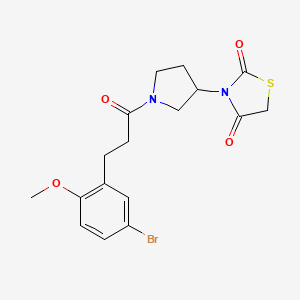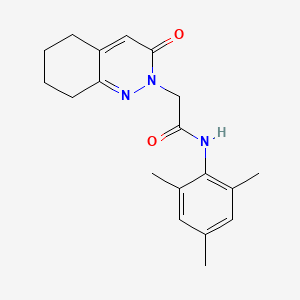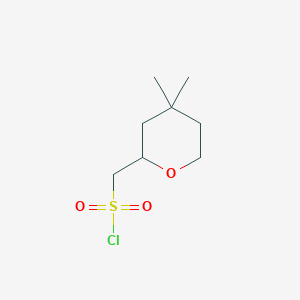![molecular formula C20H22N6O4S B2545063 2-{[1-(2,3-dihidro-1-benzofuran-5-sulfonil)piperidin-4-il]metil}-6-(1H-1,2,4-triazol-1-il)-2,3-dihidropiridazin-3-ona CAS No. 2191214-20-5](/img/structure/B2545063.png)
2-{[1-(2,3-dihidro-1-benzofuran-5-sulfonil)piperidin-4-il]metil}-6-(1H-1,2,4-triazol-1-il)-2,3-dihidropiridazin-3-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C20H22N6O4S and its molecular weight is 442.49. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potencial Anticancerígeno
Los derivados de benzofurano han atraído la atención por sus propiedades anticancerígenas. La estructura única de este compuesto puede contribuir a su efectividad en la inhibición del crecimiento de las células cancerosas. Los investigadores han observado resultados prometedores contra diferentes tipos de cáncer, incluida la leucemia, el cáncer de pulmón, el cáncer de colon, el melanoma y el cáncer de ovario . Se necesitan más investigaciones para explorar sus mecanismos de acción y posibles aplicaciones clínicas.
Actividad Antifúngica
Ciertos derivados de benzofurano, incluido nuestro compuesto de interés, exhiben propiedades antifúngicas. Estas moléculas podrían servir como candidatos potenciales para el desarrollo de nuevos agentes antifúngicos. Los investigadores han explorado su eficacia contra varios patógenos fúngicos, enfatizando su papel en la lucha contra las infecciones .
Propiedades Antioxidantes
Los derivados de ftalida, una clase a la que pertenece este compuesto, han sido evaluados por su actividad antioxidante. Los antioxidantes juegan un papel crucial en la neutralización de los radicales libres y la protección de las células contra el daño oxidativo. Investigar el potencial antioxidante de este compuesto podría brindar información sobre sus aplicaciones terapéuticas .
Efectos Herbicidas
Se sabe que algunas ftalidas tienen propiedades herbicidas. Comprender cómo este compuesto interactúa con los sistemas vegetales podría conducir a herbicidas innovadores o reguladores del crecimiento de las plantas .
Orientación de las Vías de Señalización
Estudios in vitro han demostrado que ciertos derivados de benzofurano pueden modular las vías de señalización dentro de las células cancerosas. Por ejemplo, el compuesto 36 inhibió la vía de señalización AKT, lo que provocó la inhibición del crecimiento celular . Investigar efectos similares para nuestro compuesto podría revelar nuevas vías terapéuticas.
Andamiaje Novel para el Diseño de Fármacos
El andamiaje de isoindolo[2,1-a]quinolina, al que pertenece este compuesto, es único y versátil. Los investigadores pueden explorar su potencial como andamiaje para el diseño de nuevos candidatos a fármacos. Al modificar grupos funcionales específicos, los científicos pueden crear derivados con propiedades farmacológicas mejoradas .
Mecanismo De Acción
Target of action
The compound contains a benzofuran moiety, which is a common structural motif in many biologically active compounds . .
Mode of action
The mode of action would depend on the specific targets of the compound. Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions with its targets would need to be determined experimentally.
Biochemical pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Benzofuran derivatives can affect a wide range of pathways due to their diverse biological activities .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. As mentioned, benzofuran derivatives can have a wide range of effects due to their diverse biological activities .
Propiedades
IUPAC Name |
2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c27-20-4-3-19(26-14-21-13-22-26)23-25(20)12-15-5-8-24(9-6-15)31(28,29)17-1-2-18-16(11-17)7-10-30-18/h1-4,11,13-15H,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJSEWQSLCNNTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-CHLORO-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE](/img/structure/B2544980.png)
![2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2544982.png)
![4-Chloro-2-{[(3,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2544983.png)

![N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2544985.png)

![2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2544988.png)


![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide](/img/structure/B2544994.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[4-(pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}piperazine](/img/structure/B2544996.png)


![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2545003.png)
